Platinum, dichloro(6-thioinosine-N7,S6)-
Description
Platinum, dichloro(6-thioinosine-N7,S6)- is a platinum(II) complex characterized by a dichloro coordination sphere and a 6-thioinosine ligand bound via the N7 nitrogen and S6 sulfur atoms. This compound is structurally distinct due to the incorporation of a modified nucleoside (6-thioinosine), which may influence its DNA-binding properties and biological activity.
Properties
Molecular Formula |
C10H12Cl2N4O4PtS |
|---|---|
Molecular Weight |
550.3 g/mol |
IUPAC Name |
dichloroplatinum;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O4S.2ClH.Pt/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19;;;/h2-4,6-7,10,15-17H,1H2,(H,11,12,19);2*1H;/q;;;+2/p-2 |
InChI Key |
HQQYYDAHMAOKRR-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O.Cl[Pt]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dichloro(6-thioinosine-N7,S6)- typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate, with 6-thioinosine under specific conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully controlled to ensure the proper coordination of the ligand to the platinum center. The reaction mixture is then purified to isolate the desired compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Platinum, dichloro(6-thioinosine-N7,S6)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially changing the compound’s reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, phosphines, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the platinum center.
Major Products:
Substitution Reactions: The major products are new platinum complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions, but they generally involve changes in the oxidation state of the platinum center.
Scientific Research Applications
Chemistry: In chemistry, Platinum, dichloro(6-thioinosine-N7,S6)- is used as a precursor for synthesizing other platinum-based compounds. Its unique coordination environment makes it a valuable starting material for exploring new coordination chemistry.
Biology and Medicine: In the field of biology and medicine, this compound has shown potential as an anticancer agent. Its ability to interact with nucleic acids and proteins makes it a candidate for developing new chemotherapy drugs. Research is ongoing to understand its mechanism of action and optimize its therapeutic efficacy.
Industry: In industry, Platinum, dichloro(6-thioinosine-N7,S6)- can be used in catalysis and materials science. Its unique properties make it suitable for applications in catalyzing chemical reactions and developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Platinum, dichloro(6-thioinosine-N7,S6)- involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt their normal function. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable adducts with biological molecules is a key aspect of its activity.
Comparison with Similar Compounds
Structural and Ligand-Based Differences
Platinum, dichloro(6-thioinosine-N7,S6)- features a unique ligand system combining a sulfur-modified nucleoside (6-thioinosine) with a dichloro platinum(II) core. This contrasts with other platinum compounds:
- Cisplatin (cis-dichlorodiammineplatinum(II)) (): A square planar Pt(II) complex with two ammonia ligands and two chloride ions in a cis configuration. Its primary mode of action involves DNA crosslinking via N7 of guanine residues.
- trans-[PtCl₂(Ln)₂] complexes (): These Pt(II) complexes utilize N6-benzyladenosine derivatives as ligands, coordinating through the N7 position of the purine ring. Unlike the target compound, these lack sulfur coordination and exhibit trans geometry.
- Dichloro(ethylenediamine)platinum(II) (): Contains an ethylenediamine ligand, forming a neutral Pt(II) complex. Its DNA-binding efficacy is comparable to cisplatin but varies depending on the medium (e.g., ultrapure water vs. TE buffer).
- Oxaliplatin (): A Pt(II) complex with a 1,2-diaminocyclohexane ligand. Its bulky diaminocyclohexane group enhances activity against cisplatin-resistant cancers.
- Tetraplatin (d,l-trans-1,2-diaminocyclohexane tetrachloroplatinum(IV)) (): A Pt(IV) prodrug that reduces to an active Pt(II) species in vivo. Its trans configuration and lipophilic ligands improve solubility and resistance profiles.
DNA Interaction and Amplification Suppression
The ability of platinum compounds to suppress DNA amplification (via qPCR Cq value reduction) is a key metric for their DNA-binding efficiency:
Key Findings :
Toxicity and Anticancer Activity
- Oxaliplatin: Lower toxicity profile and efficacy in colorectal cancer due to its diaminocyclohexane ligand .
- Platinum, dichloro(6-thioinosine-N7,S6)-: Likely influenced by the 6-thioinosine ligand, which may alter cellular uptake or DNA-binding specificity compared to cisplatin.
- trans-[PtCl₂(Ln)₂] complexes: Non-toxic (IC₅₀ > 50 µM) in HOS and MCF7 cancer cells, highlighting the impact of ligand choice on cytotoxicity .
Resistance and Pharmacokinetics
- Tetraplatin : Exhibited superior activity against cisplatin-resistant L1210 leukemia (Cq reduction ~7–16) due to its Pt(IV) redox chemistry and lipophilic ligands .
- Dichloro(1,2-diaminocyclohexane)Pt(II): Improved solubility and resistance profiles compared to cisplatin, with IC₅₀ values ~0.6–0.7 µM in some studies .
Tables for Quick Reference
Table 1: Structural Comparison
| Compound | Ligand System | Geometry | Oxidation State | Key Feature |
|---|---|---|---|---|
| Platinum, dichloro(6-thioinosine-N7,S6)- | 6-Thioinosine (N7, S6) | Unknown | Pt(II) | Sulfur-modified nucleoside |
| Cisplatin | NH₃ (cis) | Square planar | Pt(II) | Classic DNA crosslinker |
| trans-[PtCl₂(Ln)₂] | N6-benzyladenosine (N7) | trans | Pt(II) | Non-toxic, ligand-exchange |
| Tetraplatin | 1,2-Diaminocyclohexane (trans) | Octahedral | Pt(IV) | Prodrug, high solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
